4,4'-Dimercaptostilbene (DMS) is a highly rigid, fully conjugated aromatic dithiol procured primarily for advanced molecular electronics, surface-enhanced Raman spectroscopy (SERS), and precision crosslinking applications. Structurally defined by a central trans-double bond linking two thiophenol moieties, DMS offers an unbroken, coplanar π-electron system that spans the entire molecule. This structural rigidity and extended conjugation make it a premium precursor for forming highly ordered self-assembled monolayers (SAMs) on gold surfaces, acting as a highly conductive molecular wire in single-molecule junctions, and serving as a fixed-distance crosslinker in high-performance thermoset polymers. For industrial and scientific buyers, DMS is selected when maximum charge transmission, strict spatial control between thiol groups, and exceptional thermal stability are required[1].
Substituting 4,4'-dimercaptostilbene with closely related analogs like 4,4'-biphenyldithiol (BPDT) or aliphatic dithiols (e.g., 1,8-octanedithiol) fundamentally compromises device performance and network architecture. While BPDT is also an aromatic dithiol, steric hindrance between its ortho-hydrogens forces a ~35° dihedral twist between the phenyl rings, breaking the continuous π-conjugation and significantly attenuating single-molecule electrical conductance [1]. Conversely, flexible alkanedithiols lack both the electronic conductivity required for molecular wires and the structural rigidity needed to prevent conformational collapse (gauche defects) in SAMs. In precision SERS applications or rigid polymer crosslinking, the lack of a locked, planar geometry in these substitutes leads to fluctuating Raman signals, reduced mechanical strength, and unpredictable end-to-end molecular distances [2].
In scanning tunneling microscope break-junction (STM-BJ) measurements, the charge transport properties of dithiols are heavily dependent on backbone planarity. 4,4'-dimercaptostilbene (DMS) features a planar trans-double bond that locks the phenyl rings in a coplanar conformation, maximizing π-orbital overlap. In contrast, 4,4'-biphenyldithiol (BPDT) exhibits a dihedral twist due to steric hindrance, which attenuates electron transmission. Consequently, DMS provides a highly efficient transmission channel near the Fermi level and maintains a strong Seebeck coefficient (S ≈ 7.92 μV/K), ensuring superior charge transport and thermoelectric performance compared to twisted biphenyl analogs [1].
| Evidence Dimension | Backbone planarity and electron transmission efficiency |
| Target Compound Data | DMS: Planar trans-stilbene core with unbroken π-conjugation |
| Comparator Or Baseline | BPDT: Twisted biphenyl core (~35° dihedral angle) with disrupted π-conjugation |
| Quantified Difference | DMS yields significantly higher transmission probability near the Fermi level due to coplanarity |
| Conditions | STM-BJ single-molecule conductance and thermoelectric measurements on Au electrodes |
Essential for buyers sourcing molecular wires for thermoelectric devices or molecular electronics where maximum conductance and unbroken conjugation are required.
DMS is utilized as a premium Raman reporter molecule due to its rigid structure and massive polarizability. At plasmonic nanojunctions (e.g., Au/Ag gaps), DMS yields single-molecule SERS enhancement factors that are highly stable compared to flexible aliphatic dithiols. The rigid π-framework resists the conformational fluctuations that typically cause spectral blinking in standard SAMs, allowing for precise mapping of local electric fields and vibronic states, with enhancement factors heavily dependent on its fixed molecular orientation [1].
| Evidence Dimension | Raman spectral stability and structural rigidity |
| Target Compound Data | DMS: Rigid, non-fluctuating SERS signal with fixed molecular orientation |
| Comparator Or Baseline | Flexible alkanedithiols: Prone to conformational blinking and lower polarizability |
| Quantified Difference | DMS provides orders of magnitude higher enhancement factor stability at the single-molecule limit |
| Conditions | Tip-enhanced Raman spectroscopy (TERS) and SERS at plasmonic nanojunctions |
Critical for researchers developing single-molecule sensors or calibrating high-resolution tip-enhanced Raman microscopes.
In the synthesis of crosslinked networks and the fabrication of SAMs on gold, the distance between reactive thiol groups dictates network architecture. The trans-stilbene core of DMS enforces a strict, rigid distance between the sulfur atoms, preventing the formation of intramolecular loops or gauche defects common in flexible linkers like 1,8-octanedithiol. This rigidity translates to superior mechanical strength, solvent resistance, and thermal stability in resulting thin films or bulk reworkable polythiourethane thermoset polymers [1].
| Evidence Dimension | Thiol-to-thiol distance rigidity and network integrity |
| Target Compound Data | DMS: Fixed trans-stilbene geometry enforcing 100% extended conformation |
| Comparator Or Baseline | Alkanedithiols: Flexible chains prone to gauche defects and variable end-to-end distances |
| Quantified Difference | DMS prevents intramolecular looping and ensures rigid intermolecular crosslinking |
| Conditions | Polymer crosslinking (e.g., polythiourethanes) and SAM formation on Au surfaces |
Vital for materials scientists requiring exact spatial control in nanoparticle bridging or the synthesis of rigid, high-strength thermoset polymers.
DMS is the preferred molecular wire for STM-BJ experiments and nanoscale thermoelectric generators. Its planar, fully conjugated backbone maximizes electron transmission and Seebeck coefficient, outperforming twisted biphenyl analogs in applications requiring highly efficient charge transport[1].
Procured as a standard Raman-active coating for AFM and STM gold tips to map local electric fields. Its massive SERS enhancement factor and structural rigidity prevent the spectral blinking associated with flexible dithiols, ensuring stable, high-resolution imaging [2].
Utilized as a specialized dithiol monomer for synthesizing high-strength, thermally stable polythiourethanes and other crosslinked networks. The rigid trans-stilbene core ensures a fixed crosslink distance, providing mechanical integrity that flexible aliphatic dithiols cannot achieve [3].
Ideal for forming stable, highly conductive self-assembled monolayers (SAMs) that bridge gold nanoparticles in plasmonic or electronic sensors. The rigid structure maintains a precise inter-particle distance, which is critical for reproducible plasmonic coupling and electron tunneling [1].
Irritant;Environmental Hazard